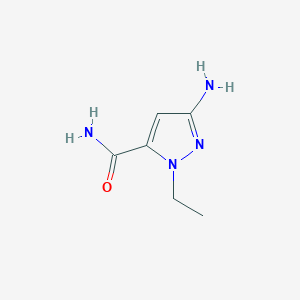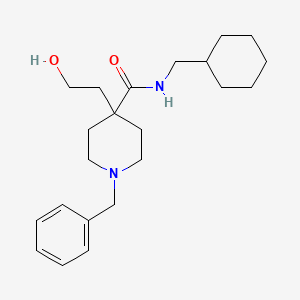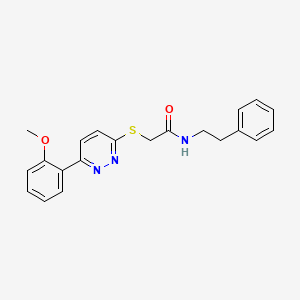![molecular formula C21H26N4O2 B2479652 2-(2-((2-甲基-3-苯基-5,6,7,8-四氢吡唑并[5,1-b]喹啉-9-基)氨基)乙氧基)乙醇 CAS No. 896810-48-3](/img/structure/B2479652.png)
2-(2-((2-甲基-3-苯基-5,6,7,8-四氢吡唑并[5,1-b]喹啉-9-基)氨基)乙氧基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino)ethoxy)ethanol is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
The exact mass of the compound 2-(2-((2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino)ethoxy)ethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-((2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino)ethoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino)ethoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于2-(2-((2-甲基-3-苯基-5,6,7,8-四氢吡唑并[5,1-b]喹啉-9-基)氨基)乙氧基)乙醇的科学研究应用的全面分析,重点介绍六种独特的应用:
药理学研究
由于其独特的结构,该化合物在药理学研究中显示出潜力,可能与各种生物靶标相互作用。它作为治疗剂的潜力正在被探索,用于治疗炎症、癌症和神经系统疾病等疾病。 吡唑并喹啉核的存在尤为重要,因为这种部分以其生物活性而闻名 .
癌症治疗
研究表明,像该化合物这样的吡唑并喹啉衍生物可以抑制某些癌细胞系。 该化合物干扰细胞增殖和诱导细胞凋亡的能力使其成为抗癌药物开发的有希望的候选者 . 正在进行研究以确定其在各种癌症模型中的疗效和安全性。
神经保护剂
该化合物的结构表明其具有潜在的神经保护特性。 它可能有助于治疗阿尔茨海默病和帕金森病等神经退行性疾病,通过保护神经元免受氧化应激和细胞凋亡 . 研究的重点是了解其作用机制并优化其神经保护作用。
抗炎应用
由于其调节炎症通路的潜力,该化合物正在被研究其抗炎特性。 它可能抑制炎症过程中的关键酶和细胞因子,使其成为治疗类风湿性关节炎等慢性炎症性疾病的候选药物 .
抗菌活性
该化合物的结构使其能够与微生物细胞膜和酶相互作用,可能导致抗菌作用。 研究正在探索其对各种细菌和真菌菌株的疗效,旨在开发新的抗菌剂来对抗耐药病原体 .
酶抑制研究
该化合物也正在被研究其抑制特定酶的能力。 它的结构使其能够与酶活性位点结合,可能导致开发可用于各种治疗应用的酶抑制剂 . 这包括靶向参与代谢紊乱和传染病的酶。
生物化学研究
在生物化学研究中,该化合物被用作研究各种生物过程的工具。 它与蛋白质、核酸和其他生物分子的相互作用提供了对细胞机制和途径的见解。 这项研究可以导致发现新的治疗靶点和开发新型药物。
这些应用突出了2-(2-((2-甲基-3-苯基-5,6,7,8-四氢吡唑并[5,1-b]喹啉-9-基)氨基)乙氧基)乙醇在科学研究中的多功能性和潜力。 每个研究领域都为推进我们对各种疾病和状况的理解和治疗提供了独特的机会。
如果您有任何具体问题或需要任何这些应用的更多详细信息,请随时提问!
ChemSpider | 数据源详细信息 | ChemSynthesis 合成噻吩的治疗意义 - BMC 化学 吲哚衍生物的生物潜力概述 1-苯基和 1 的制备、机理和互变异构研究 ... 9.2 醇和酚:命名法和分类 - 化学 LibreTexts ChemSpider | 数据源详细信息 | ChemSynthesis : 合成噻吩的治疗意义 - BMC 化学 : 吲哚衍生物的生物潜力概述
属性
IUPAC Name |
2-[2-[(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-19(16-7-3-2-4-8-16)21-23-18-10-6-5-9-17(18)20(25(21)24-15)22-11-13-27-14-12-26/h2-4,7-8,22,26H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCJEIMZUIETDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2479570.png)
![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2479572.png)
![ethyl 3-(N-(5-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2479576.png)

![7,7-Difluorospiro[3.5]nonan-2-one](/img/structure/B2479579.png)
![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)acetamide](/img/structure/B2479580.png)
![3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2479581.png)


![Dimethyl 3-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}-2,4-thiophenedicarboxylate](/img/structure/B2479585.png)
![Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2479586.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2479590.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479591.png)
